sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate
Overview
Description
Sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate is a chemical compound that features a unique structure combining the adamantyl group with a triazole ring. The adamantyl group is known for its bulky, diamond-like structure, which imparts significant steric hindrance and stability to the compound. The triazole ring is a five-membered ring containing three nitrogen atoms, which is often found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate typically involves the reaction of 1-adamantylamine with sodium azide and a suitable alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the same CuAAC methodology. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.
Reduction: Reduction reactions can target the triazole ring or the adamantyl group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-triazole derivatives, while reduction can produce various reduced forms of the triazole ring or adamantyl group.
Scientific Research Applications
Sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl group but lacks the triazole ring.
1,2,4-Triazole: Contains the triazole ring but lacks the adamantyl group.
3-(1-Adamantyl)-1H-1,2,4-triazole: Similar structure but without the sodium ion.
Uniqueness
Sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate is unique due to the combination of the adamantyl group and the triazole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
sodium;3-(1-adamantyl)-1H-1,2,4-triazol-5-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.Na/c16-11-13-10(14-15-11)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-9H,1-6H2,(H2,13,14,15,16);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQWNINTTICPLA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=N4)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3NaO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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